molecular formula C13H22N2O3S B2403759 2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid CAS No. 100531-61-1

2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B2403759
CAS No.: 100531-61-1
M. Wt: 286.39
InChI Key: ISWVNHCYOWWPRS-BUHFOSPRSA-N
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Description

2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a synthetic thiazolidinone derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure is based on the 4-thiazolidinone pharmacophore, a privileged scaffold known for its wide range of biological activities. This specific compound is primarily investigated for its potential as a versatile building block in the synthesis of novel enzyme inhibitors. Researchers are exploring its utility in developing agents that target kinases and other ATP-binding proteins , which are critical in numerous disease pathways. The molecule's structural features, including the exocyclic double bond and the acetic acid side chain, make it a valuable intermediate for creating targeted libraries of compounds for high-throughput screening against various biological targets. Current research efforts focus on harnessing its potential in the discovery of new anti-diabetic and anti-inflammatory agents , given the established role of thiazolidinone cores in modulating peroxisome proliferator-activated receptors (PPARs) and other key regulators of metabolism and inflammation. Its application extends to serving as a key precursor in the development of antimicrobial and anticancer leads , where the flexibility of its structure allows for extensive synthetic modification to optimize potency and selectivity. This compound is intended for use in strictly controlled laboratory settings to advance the understanding of structure-activity relationships and to identify new therapeutic candidates.

Properties

IUPAC Name

2-(3-butyl-2-butylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-3-5-7-14-13-15(8-6-4-2)12(18)10(19-13)9-11(16)17/h10H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWVNHCYOWWPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C1N(C(=O)C(S1)CC(=O)O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves the condensation of a thiazolidinone derivative with an appropriate acetic acid precursor. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated thiazolidinone derivatives.

Scientific Research Applications

2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Thiazolidinone derivatives exhibit structural diversity due to variations in substituents on the heterocyclic core, which influence their physicochemical properties and biological activities. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Variations

Compound Name Key Substituents Notable Features
2-[(2E)-3-Butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid (Target) - 3-Butyl, 2-(butylimino) Aliphatic substituents; acetic acid side chain
(2Z)-2-{(2E)-[4-(Dimethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl]acetic acid - 4-(Dimethylamino)benzylidene hydrazine Aromatic and hydrazine moieties; potential for π-π interactions
(5E)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid - 3-Hydroxybenzylidene, 2-thioxo Thione (C=S) group; enhanced hydrogen-bonding capacity
2-[(5E)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid - 4-Fluorobenzylidene, 2-thioxo, butanoic acid side chain Fluorinated aromatic group; longer alkyl chain in side chain
[(5E)-5-{4-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid - 2-Chlorobenzyloxy-substituted benzylidene, 2-thioxo Bulky aromatic substituent; potential halogen bonding

Physicochemical Properties

Property Target Compound Analog (e.g., , Compound 87)
Solubility Likely polar due to acetic acid side chain Reduced solubility in polar solvents due to halogen substituents
Lipophilicity Moderate (logP ~2–3 estimated) Higher logP (3–4) due to aromatic halogens
Thermal Stability Stable under hydrothermal conditions Decomposes above 250°C (common for thiazolidinones)

Key Research Findings and Trends

Substituent Effects: Aliphatic chains (e.g., butyl in the target compound) enhance lipophilicity but may reduce target specificity compared to aromatic substituents. Electron-deficient aromatic groups (e.g., nitro, chloro) improve antimicrobial activity .

Synthetic Scalability :

  • Hydrothermal synthesis (target compound) offers eco-friendly advantages but limits control over purity compared to stepwise organic synthesis .

Biological Potency :

  • Halogenated analogs consistently show higher bioactivity, likely due to enhanced membrane permeability and target affinity .

Biological Activity

The compound 2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a derivative of thiazolidine, a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is often associated with various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The structural formula can be represented as follows:

C13H18N2O3S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure allows for interactions with numerous biological targets, making it a subject of interest in medicinal chemistry.

1. Aldose Reductase Inhibition

Recent studies have highlighted the potential of thiazolidinone derivatives as aldose reductase inhibitors . This enzyme plays a crucial role in diabetic complications by converting glucose into sorbitol. Compounds structurally related to this compound have shown promising inhibitory effects:

  • IC50 Values : Certain derivatives exhibit submicromolar IC50 values against aldose reductase (ALR2), indicating potent inhibition compared to the clinically used inhibitor epalrestat .
CompoundIC50 (µM)Type of Inhibition
Epalrestat0.95Competitive
2-Ethylthiazolidinone0.15Mixed-type

These findings suggest that modifications to the thiazolidinone scaffold can enhance inhibitory potency and selectivity.

2. Anticancer Activity

The cytotoxic effects of thiazolidinone derivatives have been evaluated against various cancer cell lines. For instance, studies indicate that certain derivatives induce apoptosis in leukemia cells:

  • Cytotoxicity Assays : Compounds derived from thiazolidinones have shown significant cytotoxicity against HepG2 (liver cancer) and other cell lines, with some exhibiting low nanomolar activity .

3. Antifungal Properties

Thiazolidinone derivatives also demonstrate antifungal activity against several strains of pathogenic fungi. A study reported the synthesis of new compounds based on this scaffold that exhibited effective fungicidal activity:

CompoundTarget StrainEC50 (µg/mL)
Compound AA. solani0.85
Compound BP. lingam2.29

These results highlight the potential of this compound class in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazolidinone derivatives. Key modifications that enhance activity include:

  • Alkyl Substituents : The presence of butyl groups has been shown to improve binding affinity to target enzymes.
  • Functional Groups : The introduction of electron-withdrawing groups can enhance inhibitory potency against aldose reductase.

Case Studies

  • Diabetes Complications : A case study demonstrated that a derivative of thiazolidinone significantly reduced sorbitol accumulation in diabetic rat models, showcasing its potential for managing diabetes-related complications .
  • Cancer Therapy : Another study investigated the efficacy of a series of thiazolidinones in inducing apoptosis in drug-resistant cancer cell lines, suggesting their potential role as chemotherapeutic agents .

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